1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Overview
Description
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(2-allyl-4-methylphenoxy)butyl]-1H-imidazole oxalate is 360.16852187 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biosensors
- Biosensor for Chlorogenic Acid : A study by Fernandes et al. (2009) describes the construction of a biosensor using an ionic liquid containing dispersed iridium nanoparticles and polyphenol oxidase. This biosensor, derived from an imidazole oxalate compound, effectively determines chlorogenic acid in coffee.
Chemical Synthesis and Reactivity
- Phenol-Imidazole Pro-Ligand : Research by Bénisvy et al. (2003) developed a N,O-bidentate, phenol-imidazole pro-ligand, which is crucial in the field of chemical synthesis and demonstrates significant reactivity with various compounds.
- Microwave-Assisted Synthesis : Wang and Zhu (2005) explored the microwave-assisted synthesis of cobalt oxalate nanorods using an imidazole-based ionic liquid (Wang & Zhu, 2005). This approach has implications for material science and nanotechnology.
Catalysis
- Iron Catalysed Ethylene Reactions : Yankey et al. (2014) conducted a study on iron complexes with phenoxyimidazolyl-salicylaldimine, highlighting their use in catalyzing ethylene reactions (Yankey et al., 2014).
Environmental Applications
- Electrochemical Degradation of Ionic Liquids : Pieczyńska et al. (2015) investigated the electrochemical degradation of various imidazolium and pyridinium ionic liquids, contributing to environmental protection and waste treatment technologies (Pieczyńska et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Prashanth et al. (2021) synthesized new imidazole derivatives and explored their effectiveness in inhibiting corrosion in acidic solutions, demonstrating their potential in material preservation (Prashanth et al., 2021).
Drug Development
- Ligands for the Estrogen Receptor : Wiglenda et al. (2005) synthesized 1H-imidazoles as potential ligands for the estrogen receptor, indicating their relevance in pharmaceutical research (Wiglenda et al., 2005).
Ionic Liquid Applications
- CO2 Capture : Bates et al. (2002) describe the development of an ionic liquid derived from 1-butyl imidazole, which is efficient for CO2 capture, suggesting its use in environmental and industrial applications (Bates et al., 2002).
Properties
IUPAC Name |
1-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C2H2O4/c1-3-6-16-13-15(2)7-8-17(16)20-12-5-4-10-19-11-9-18-14-19;3-1(4)2(5)6/h3,7-9,11,13-14H,1,4-6,10,12H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVBDDRUTKUSTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C=CN=C2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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